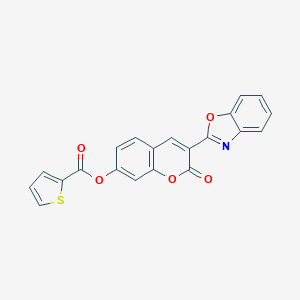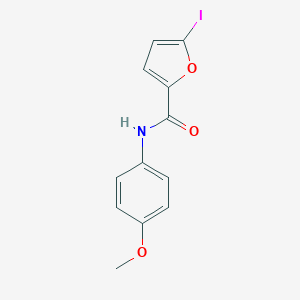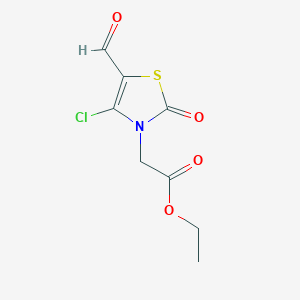
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate, also known as BZML, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZML belongs to the class of coumarin derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate involves a series of chemical reactions that include esterification, condensation, cyclization, and oxidation.
Starting Materials
2-thiophenecarboxylic acid, 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, 1,3-benzoxazole, dicyclohexylcarbodiimide (DCC), N,N-dimethylformamide (DMF), N,N-diisopropylethylamine (DIPEA), acetic anhydride, sodium acetate, sodium nitrite, sulfuric acid, hydrogen peroxide
Reaction
Step 1: Esterification of 2-thiophenecarboxylic acid with acetic anhydride and catalytic amount of sulfuric acid to obtain 2-acetoxythiophene, Step 2: Condensation of 2-acetoxythiophene with 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of DCC and DIPEA to obtain 3-(7-hydroxy-2-oxo-2H-chromen-3-yl)-2-acetoxythiophene, Step 3: Cyclization of 3-(7-hydroxy-2-oxo-2H-chromen-3-yl)-2-acetoxythiophene with 1,3-benzoxazole in DMF and in the presence of sodium acetate to obtain 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-acetoxythiophenecarboxylate, Step 4: Hydrolysis of 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-acetoxythiophenecarboxylate with sodium hydroxide to obtain 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate, Step 5: Oxidation of 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate with hydrogen peroxide in the presence of sodium nitrite to obtain the final product, 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate
Applications De Recherche Scientifique
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. In a study conducted by Zhang et al. (2020), 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate was found to inhibit the proliferation of human breast cancer cells by inducing cell cycle arrest and apoptosis. Another study by Li et al. (2020) reported that 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has been reported to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli (Tang et al., 2019).
Mécanisme D'action
The mechanism of action of 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is not fully understood; however, it has been proposed that 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate exerts its biological effects by modulating various signaling pathways. For instance, 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has been reported to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of inflammation and immune response (Li et al., 2020). Moreover, 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has been reported to induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins (Zhang et al., 2020).
Effets Biochimiques Et Physiologiques
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has been reported to exhibit various biochemical and physiological effects. For instance, 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in LPS-stimulated macrophages (Li et al., 2020). Additionally, 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has been reported to induce cell cycle arrest and apoptosis in cancer cells (Zhang et al., 2020). Moreover, 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has been reported to exhibit antibacterial activity against various strains of bacteria, including S. aureus and E. coli (Tang et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate in lab experiments is its potent biological activity against various diseases, including cancer and inflammation. Moreover, 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is relatively easy to synthesize, and its purity can be easily confirmed by various analytical techniques, such as HPLC and NMR spectroscopy. However, one of the limitations of using 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate in lab experiments is its potential toxicity, which needs to be carefully evaluated before using it in vivo.
Orientations Futures
There are several future directions for the research on 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate. Firstly, the mechanism of action of 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate needs to be fully understood to develop more effective therapeutic strategies. Secondly, the potential toxicity of 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate needs to be carefully evaluated to ensure its safety for use in vivo. Thirdly, the efficacy of 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate in preclinical and clinical trials needs to be evaluated to determine its therapeutic potential. Finally, the development of novel analogs of 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate with improved biological activity and reduced toxicity is another potential direction for future research.
Conclusion
In conclusion, 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate exhibits various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. The mechanism of action of 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is not fully understood; however, it has been proposed that 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate modulates various signaling pathways. 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has several advantages and limitations for lab experiments, and there are several future directions for the research on 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate. Overall, 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has the potential to become a promising therapeutic agent for various diseases.
Propriétés
IUPAC Name |
[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO5S/c23-20-14(19-22-15-4-1-2-5-16(15)26-19)10-12-7-8-13(11-17(12)27-20)25-21(24)18-6-3-9-28-18/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBMMMMBQOBFPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC4=C(C=C(C=C4)OC(=O)C5=CC=CS5)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1,3-Benzoxazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![allyl 5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383509.png)
![2-(2,6-dimethyl-4-morpholinyl)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B383513.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B383514.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(3-toluidino)ethyl]acetamide](/img/structure/B383515.png)


![(5Z)-5-(2,3-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B383519.png)
![6-benzyl-2-({3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B383520.png)
![3,3-dimethyl-2-methylene-N',N'-diphenylbicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B383524.png)
![Ethyl 2-[[2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383525.png)
![ethyl 2-{[({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B383526.png)
![6-Imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B383528.png)
![N-Ethyl-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B383529.png)
![2-imino-10-methyl-3-(1-piperidinylcarbonyl)-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one](/img/structure/B383532.png)